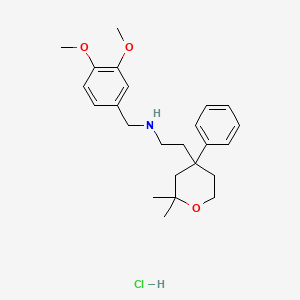
2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate, also known as bromoxynil, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Mécanisme D'action
Bromoxynil works by inhibiting photosynthesis in plants, specifically by interfering with the electron transport chain in chloroplasts. This leads to a buildup of reactive oxygen species, which ultimately causes cell death. The mechanism of action of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate is similar to that of other herbicides such as atrazine and paraquat.
Biochemical and Physiological Effects:
Bromoxynil has been shown to have a low toxicity to mammals, with no significant adverse effects observed in laboratory animals at doses typically used in field applications. However, exposure to high doses of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate can cause irritation of the skin, eyes, and respiratory tract. In addition, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have a negative impact on non-target organisms such as bees and aquatic invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
Bromoxynil is a useful tool for studying the effects of herbicides on plant physiology and soil microbial communities. Its low toxicity to mammals makes it a safer alternative to other herbicides for use in laboratory experiments. However, its effectiveness against certain weed species may vary depending on environmental conditions such as soil type and temperature.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and effects of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate. These include:
1. Development of new formulations of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate that are more effective against resistant weed species.
2. Investigation of the impact of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate on soil microbial communities and the potential for long-term effects on soil health.
3. Study of the potential impact of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate on non-target organisms such as bees and aquatic invertebrates.
4. Investigation of the potential for herbicide resistance to develop in weed populations exposed to 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate.
Conclusion:
In conclusion, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate is a widely used herbicide with a well-established mechanism of action. It has been extensively studied for its effectiveness against broadleaf weeds and its potential impact on the environment. While it has a low toxicity to mammals, it can have negative effects on non-target organisms such as bees and aquatic invertebrates. Further research is needed to fully understand the properties and effects of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate and to develop new formulations that are more effective and environmentally friendly.
Méthodes De Synthèse
Bromoxynil can be synthesized using a variety of methods, including the reaction of 2-bromoanisole with 3-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate as a white crystalline solid.
Applications De Recherche Scientifique
Bromoxynil has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. In addition, 2-(2-bromophenoxy)ethyl (3-chlorophenyl)carbamate has been used in studies to investigate the effects of herbicides on soil microbial communities and the potential for herbicide resistance in weeds.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-13-6-1-2-7-14(13)20-8-9-21-15(19)18-12-5-3-4-11(17)10-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGAHQDVXSJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)

![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)

![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)